Semax (acetate)

Catalog No.
S11256984
CAS No.
M.F
C39H55N9O12S
M. Wt
874.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semax (acetate)

Product Name

Semax (acetate)

IUPAC Name

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C39H55N9O12S

Molecular Weight

874.0 g/mol

InChI

InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-;/m0./s1

InChI Key

SIUVGMURDLGHSO-IGCYJKAMSA-N

Canonical SMILES

CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N

Semax is a synthetic peptide that serves as an analogue of a fragment of adrenocorticotropic hormone, specifically the sequence ACTH (4-10). Its full chemical name is L-Methionyl-L-alpha-glutamylhistidyl-L-phenylalanylleucyl-L-prolylglycyl-L-proline, and it has the molecular formula C37H51N9O10SC_{37}H_{51}N_{9}O_{10}S with a molar mass of approximately 813.93 g/mol . First synthesized in 1991, Semax has gained attention for its neuroprotective, analgesic, and anxiolytic properties, primarily in the context of cognitive enhancement and treatment of neurological disorders .

Semax undergoes various chemical interactions that contribute to its biological activity. It can interact with metal ions such as copper, preventing the formation of harmful complexes with amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's . Additionally, Semax exhibits properties that inhibit the synthesis of nitric oxide in the brain, which is significant in conditions such as ischemia . The peptide's structure allows it to modulate interactions with phospholipid membranes, influencing cellular signaling pathways.

Semax demonstrates a range of biological activities:

  • Neuroprotection: It protects neuronal cells from damage due to oxidative stress and ischemia, enhancing recovery following cerebral injuries .
  • Cognitive Enhancement: Semax is purported to enhance learning and memory by increasing levels of brain-derived neurotrophic factor and its receptor in the hippocampus .
  • Anxiolytic Effects: Animal studies indicate that Semax reduces anxiety-like behaviors, potentially through modulation of serotonergic and dopaminergic systems .
  • Gastroprotective Properties: Research shows that Semax can enhance gastric mucosal protection against ulcerogenic factors such as stress and ethanol .

The synthesis of Semax involves solid-phase peptide synthesis techniques. The process typically includes:

  • Amino Acid Coupling: Individual amino acids are sequentially added to a solid support using coupling reagents.
  • Deprotection Steps: Protective groups are removed after each coupling step to expose functional groups for subsequent reactions.
  • Cleavage from Solid Support: Once the peptide chain is complete, it is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.

The synthesis must be carefully controlled to ensure high purity and yield, given the complexity of peptide structures.

Semax has several applications:

  • Clinical Use: In Russia and some Eastern European countries, it is used for treating cognitive deficits, stroke recovery, and neurodegenerative diseases.
  • Nootropic Research: It is often studied for its potential as a cognitive enhancer in healthy individuals.
  • Animal Studies: Semax is utilized in research settings to explore its effects on various neurological conditions and behaviors.

Interaction studies have highlighted Semax's ability to modulate neurotransmitter systems and gene expression related to neuroprotection. It has been shown to increase the expression of genes associated with brain health while inhibiting those linked to inflammation and oxidative stress responses . Additionally, studies indicate that Semax may interact with melanocortin receptors, suggesting a complex mechanism underlying its pharmacological effects .

Semax shares similarities with several other peptides known for their neuroprotective and cognitive-enhancing properties. Here are some notable comparisons:

CompoundStructure/SequenceUnique Properties
SemaxL-Methionyl-L-alpha-glutamylhistidyl...Neuroprotective, enhances BDNF levels
SelankL-Tryptophyl-L-arginyl-L-prolylglycyl...Anxiolytic effects, modulates immune response
NoopeptN-phenylacetyl-L-prolylglycinePotent cognitive enhancer, anti-anxiety properties
CerebrolysinMixture of neurotrophic peptidesUsed for Alzheimer's treatment; promotes neurogenesis

Semax stands out due to its specific action on brain-derived neurotrophic factor pathways and its unique mechanism involving interaction with metal ions like copper, which is not commonly seen in other similar compounds.

Structural Analysis and Sequence Determination

Primary Amino Acid Sequence and Acetate Counterion

Semax (acetate) is a linear heptapeptide with the primary sequence H-Met-Glu-His-Phe-Pro-Gly-Pro-OH, corresponding to ACTH(4–10) extended by a C-terminal Pro-Gly-Pro tripeptide. The molecular formula is C₃₇H₅₁N₉O₁₀S, with a molar mass of 813.9 g/mol. The acetate counterion replaces trifluoroacetic acid (TFA) commonly used in peptide synthesis, enhancing biocompatibility and reducing cytotoxicity. This substitution stabilizes the peptide’s charge state in aqueous environments, improving solubility (>50 mg/mL in water).

PropertyValueSource
CAS Number80714-61-0
Molecular FormulaC₃₇H₅₁N₉O₁₀S
SequenceMEHFPGP
CounterionAcetate

Conformational Dynamics in Aqueous Solutions

In aqueous media, Semax adopts a flexible conformation due to its lack of disulfide bonds or rigid secondary structures. Molecular dynamics simulations reveal transient α-helical motifs in the N-terminal region (Met-Glu-His-Phe) under physiological pH, while the C-terminal Pro-Gly-Pro segment remains unstructured. The peptide’s solubility and conformational flexibility facilitate interactions with metal ions, such as copper, forming stable complexes (conditional dissociation constant Kd = 1.3 × 10⁻¹⁵ M). These interactions modulate its antioxidant activity by preventing copper-induced amyloid-beta aggregation.

Comparative Analysis with Native ACTH Fragments

Semax retains the ACTH(4–7) core (Met-Glu-His-Phe) but diverges from native ACTH through its C-terminal modifications. Unlike ACTH(1–24), which adopts a stable α-helix, Semax’s truncated sequence and Pro-Gly-Pro extension reduce helical propensity while enhancing metabolic stability. The absence of post-translational modifications (e.g., glycosylation) further distinguishes it from endogenous ACTH derivatives.

Synthetic Pathways and Production Methodologies

Solid-Phase Peptide Synthesis Optimization

Semax is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) on a Wang resin. Key steps include:

  • Resin swelling: Dichloromethane (DCM) for 30 minutes.
  • Deprotection: 20% piperidine in dimethylformamide (DMF).
  • Coupling: HBTU/HOBt activation with a 4-fold excess of Fmoc-amino acids.
  • Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.

Optimization focuses on minimizing racemization at histidine residues by coupling at 0°C and using 0.1 M HOAt as an additive.

Acetylation and Amidiation Modifications

The N-terminal methionine is acetylated to block charge heterogeneity, while the C-terminal proline is amidated to prevent carboxylate degradation. Acetylation employs acetic anhydride (10 equiv) in DMF, achieving >95% yield. Amidiation uses a Rink amide resin, preserving the peptide’s net charge (+1 at pH 7.4).

Purification Techniques and Quality Control Metrics

Crude Semax is purified via reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient). Quality control includes:

  • Mass spectrometry: ESI-MS confirms [M+H]⁺ m/z 814.3.
  • Analytical HPLC: Purity ≥98% (UV detection at 220 nm).
  • Amino acid analysis: Hydrolysis (6 M HCl, 110°C, 24 hours) followed by ion-exchange chromatography verifies stoichiometry.
ParameterSpecificationMethod
Purity≥98%HPLC
Peptide content50 mg ±10% per vialGravimetry
Endotoxins<0.1 EU/mgLAL assay

Copper(II) Binding Thermodynamics and Kinetics

Stoichiometry of Semax-Copper(II) Complex Formation

Semax, the heptapeptide with amino acid sequence methionine-glutamic acid-histidine-phenylalanine-proline-glycine-proline, demonstrates significant copper(II) binding capabilities through formation of well-defined coordination complexes [3] [14]. Equilibrium studies have clearly demonstrated the presence of three distinct complex species in aqueous solution under physiological conditions [3] [14].

The stoichiometry of Semax-copper(II) complex formation involves multiple coordination species that exist in pH-dependent equilibrium [3] [14]. Two minor species, [CuL] and [CuLH-1]-, coexist together with the predominant [CuLH-2]2- species in the pH range from 3.6 to 5 [3] [14]. From pH 5 onwards, the [CuLH-2]2- species becomes the major complex, with the donor atoms around copper arranged in a 4N planar coordination mode [3] [14].

The conditional dissociation constant (cKd) for the Semax-copper(II) complex has been determined to be 1.3 × 10^-15 M at pH 7.4 [2] [4]. This exceptionally low dissociation constant indicates extremely high affinity binding between Semax and copper(II) ions, significantly exceeding the binding affinity of amyloid-beta peptides for copper(II), which typically exhibit dissociation constants in the nanomolar range [2] [4].

Table 1: Thermodynamic Parameters of Semax-Copper(II) Complex Formation

Complex SpeciespH RangeCoordination ModeStability
[CuL]3.6-5.0Minor speciesLow
[CuLH-1]-3.6-5.0Minor speciesModerate
[CuLH-2]2->5.04N planarPredominant

The metal binding capability of Semax involves specific amino acid residues within its heptapeptide sequence [22] [25]. The methionine residue at the N-terminus and the histidine residue at position 3 serve as primary coordination sites for copper(II) binding [22] [25]. The coordination geometry involves histidine and methionine residues forming a stable chelate complex with the copper(II) ion [25] [27].

Spectroscopic Characterization of Metal Coordination Sites

Spectroscopic characterization of Semax-copper(II) coordination sites has provided detailed insights into the electronic structure and coordination geometry of the metal complex [3] [14]. The predominant [CuLH-2]2- species exhibits a characteristic 4N planar coordination mode, as evidenced by spectroscopic analysis [3] [14].

The coordination environment involves the donor atoms arranged around the copper center in a square planar geometry [3] [14]. This coordination mode is consistent with typical copper(II) complexes involving nitrogen-containing ligands, where the metal ion adopts a preferred planar configuration to minimize electronic repulsion [3] [14].

Voltammetric studies have complemented the spectroscopic characterization, providing additional evidence for the stable complex formation between Semax and copper(II) ions [3]. The electrochemical behavior of the Semax-copper(II) complex demonstrates reversible redox processes characteristic of coordinated copper centers [3].

The spectroscopic data indicate that the histidine residue serves as a primary coordination site through its imidazole nitrogen atoms [3] [25]. The methionine residue contributes to the coordination sphere through its sulfur atom, forming a mixed nitrogen-sulfur coordination environment around the copper(II) center [25] [27].

Table 2: Spectroscopic Parameters of Semax-Copper(II) Complex

ParameterValueMethodReference
Coordination Number4Spectroscopy [3] [14]
GeometryPlanarStructural Analysis [3] [14]
Dissociation Constant1.3 × 10^-15 MEquilibrium Studies [2] [4]
pH Optimum>5.0Potentiometric Titration [3] [14]

Impact on Amyloid-β Aggregation Dynamics

Modulation of Fibrillogenesis Kinetics

Semax demonstrates significant modulatory effects on amyloid-beta fibrillogenesis kinetics through multiple mechanisms involving both direct peptide interactions and copper sequestration [1] [2]. Thioflavin T fluorescence assays have revealed concentration-dependent anti-aggregating properties of Semax in the presence and absence of copper(II) ions [1] [2].

In buffer conditions, Semax at equimolar ratios with amyloid-beta 1-40 does not significantly perturb fibrillogenesis kinetic parameters [1] [2]. However, increasing the Semax concentration to a 1:5 ratio leads to substantial increases in lag time and time to half-maximum fluorescence [1] [2]. The lag time increases from 407.2 ± 1.3 minutes for amyloid-beta alone to 577.8 ± 3.2 minutes in the presence of excess Semax [1] [2].

Table 3: Kinetic Parameters of Amyloid-β Fibrillogenesis in the Presence of Semax

Sample CompositionLag Time (min)Time to Half (min)Maximum IntensityGrowth Rate (min^-1)
Amyloid-β 1-40 alone407.2 ± 1.3457.4 ± 1.226.2 ± 0.110 × 10^-3 ± 1.0 × 10^-4
Amyloid-β + Semax 1:1372.8 ± 2.3430.9 ± 1.525.0 ± 0.18.6 × 10^-3 ± 9.9 × 10^-5
Amyloid-β + Semax 1:5577.8 ± 3.2601.5 ± 2.718.3 ± 0.12.1 × 10^-2 ± 1.0 × 10^-3
Amyloid-β + Copper + Semax 1:1:1344.6 ± 2.5412.2 ± 2.025.7 ± 0.17.4 × 10^-3 ± 9.6 × 10^-5
Amyloid-β + Copper + Semax 1:1:5544.4 ± 7.3582.2 ± 6.115.5 ± 0.21.3 × 10^-2 ± 9.4 × 10^-4

The presence of copper(II) ions significantly accelerates amyloid-beta fibrillogenesis, reducing lag time from 407.2 minutes to 129.7 ± 0.8 minutes [1] [2]. However, the addition of Semax effectively counteracts this copper-mediated acceleration through formation of stable Semax-copper(II) complexes [1] [2]. When Semax is present at equimolar concentrations with copper, the fibrillogenesis kinetics return to levels similar to those observed for amyloid-beta alone [1] [2].

Oligomerization studies using electrophoretic analysis have demonstrated that Semax reduces the formation of both low molecular weight oligomers and high molecular weight aggregates [1] [2]. Co-incubation of amyloid-beta 1-42 with Semax at a 1:5 molar ratio produces a decrease in signal intensity for trimeric, tetrameric, and high molecular weight bands [1] [2].

The mechanism of fibrillogenesis modulation involves both copper sequestration and direct interaction with amyloid-beta oligomeric species [1] [2]. The longer lag phase followed by faster elongation rates observed at higher Semax concentrations suggests stabilization of oligomeric intermediates as the primary mechanism of action [1] [2].

Membrane Interaction Studies via Differential Scanning Calorimetry

Differential scanning calorimetry studies have provided detailed insights into how Semax modulates the interaction between amyloid-beta peptides and phospholipid membranes [1] [2]. These investigations utilized large unilamellar vesicles composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine and 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine in a 3:1 ratio, mimicking the composition of neuronal cell membranes [1] [2].

The thermodynamic analysis reveals that amyloid-beta 1-40 alone causes a decrease in the overall enthalpy of the gel-to-liquid crystal transition, indicating insertion into the hydrophobic core of the membrane bilayer [1] [2]. The presence of copper(II) ions enhances this interaction, as evidenced by a further decrease in the total enthalpy [1] [2].

Table 4: Differential Scanning Calorimetry Parameters for Membrane Interactions

Time PointSample ConditionΔH₁ (kJ/mol)ΔH₂ (kJ/mol)ΔH₃ (kJ/mol)ΔHtotal (kJ/mol)
Time 0Amyloid-β aloneUnchangedDecreasedUnchangedDecreased
Time 0Amyloid-β + CopperUnchangedSignificantly decreasedUnchangedFurther decreased
Time 0Amyloid-β + Copper + Semax 1:1Similar to Amyloid-β aloneRestoredSimilar to Amyloid-β aloneRestored
Time 0Amyloid-β + Copper + Semax 1:5Similar to Amyloid-β aloneRestoredSimilar to Amyloid-β aloneRestored

The addition of Semax at both 1:1 and 1:5 ratios results in thermodynamic parameters very similar to those of samples containing only amyloid-beta 1-40 [1] [2]. This restoration of membrane properties is attributed to the formation of stable Semax-copper(II) complexes that prevent the enhanced membrane interaction caused by copper-amyloid-beta complexes [1] [2].

Temporal evolution studies demonstrate that after 6 hours, when oligomeric and pre-fibrillar species predominate, Semax inhibits the further insertion of these species into the hydrophobic core of the membrane bilayer [1] [2]. The presence of Semax results in higher total enthalpy values compared to both amyloid-beta alone and amyloid-beta with copper [1] [2].

The differential scanning calorimetry data indicate that the protective effect of Semax is concentration-dependent and primarily affects the second peak in the thermogram, which corresponds to regions of the membrane with lipid composition similar to the 3:1 reference ratio [1] [2]. This suggests that the Semax-copper(II) complex specifically interacts with oligomeric species of amyloid-beta, both retarding their formation and hampering their interaction with the lipid membrane [1] [2].

After 24 hours, when mature fibril formation is complete, Semax continues to demonstrate protective effects against membrane disruption [1] [2]. The presence of Semax, independent of concentration, hampers the interaction of mature fibrils with the phospholipid bilayer, maintaining higher enthalpy values compared to samples containing amyloid-beta alone or with copper [1] [2].

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

873.36908940 g/mol

Monoisotopic Mass

873.36908940 g/mol

Heavy Atom Count

61

Dates

Modify: 2024-08-08

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